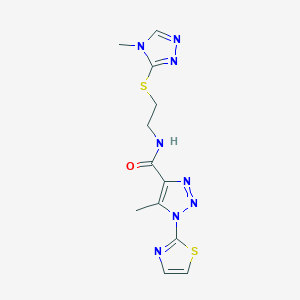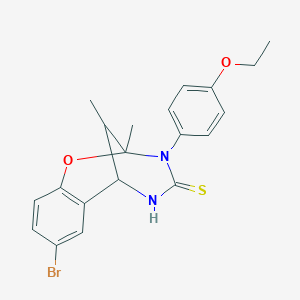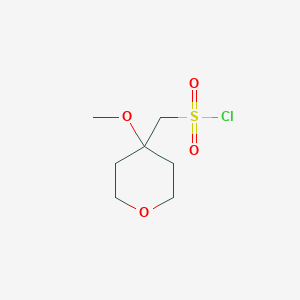
5-(9H-Fluoren-9-ylmethoxycarbonylamino)pyridine-2-carboxylic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-(9H-Fluoren-9-ylmethoxycarbonylamino)pyridine-2-carboxylic acid;hydrochloride” is a chemical compound with a CAS Number of 2416235-49-7 . It has a molecular weight of 416.9 . It is in the form of an oil .
Physical And Chemical Properties Analysis
This compound is an oil at room temperature . It has a molecular weight of 416.9 .Scientific Research Applications
Synthesis and Chemical Applications
- Chemical Synthesis : This compound has been utilized in chemical syntheses, such as in the preparation of 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid from 3‐bromopyruvic acid (Le & Goodnow, 2004).
- Intermediate for Dipeptidyl Ureas : It has been employed in synthesizing 2,4,5-trichlorophenyl-(9H-fluoren-9-ylmethoxycarbonylamino)methylcarbamates, which are intermediates for dipeptidyl urea esters (Babu & Kantharaju, 2005).
Material Science and Photophysical Properties
- Aggregation-Induced Emission Enhancement : A derivative of this compound, 2-((9H-fluoren-9-ylidene)methyl)pyridine, was found to have aggregation-induced emission enhancement and mechanofluorochromic properties, useful in material science applications (Kuimov et al., 2020).
- Fluorescent Sensors : Synthesized compounds with this chemical structure have been explored for their application as fluorescent sensors in detecting nitro compounds, metal cations, and amino acids (Han et al., 2020).
Biological Applications
- Antiviral Activity : Derivatives of this compound have shown antiviral properties against viruses such as bovine viral diarrhea virus, hepatitis C virus, and influenza A virus (Ivachtchenko et al., 2015).
- Photophysical Characterization : Some derivatives have been characterized for their photophysical properties, indicating potential biological imaging applications (Nolan et al., 2006).
Environmental Applications
- Biodegradation of Fluorene : The compound has been studied in the context of biodegradation of fluorene, a polycyclic aromatic hydrocarbon, by the marine-derived fungus Mucor irregularis (Bankole et al., 2021).
Safety and Hazards
The compound has been labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may be harmful if inhaled . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only in well-ventilated areas or outdoors . It is also recommended to wear protective gloves, clothing, and eye/face protection when handling this compound .
properties
IUPAC Name |
5-(9H-fluoren-9-ylmethoxycarbonylamino)pyridine-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O4.ClH/c24-20(25)19-10-9-13(11-22-19)23-21(26)27-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18;/h1-11,18H,12H2,(H,23,26)(H,24,25);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXWVTHIDOIVRPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CN=C(C=C4)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5Z)-5-[(2,4-dichlorophenyl)methylidene]-4H,5H,6H-thieno[2,3-b]thiopyran-4-one](/img/structure/B2430751.png)
![4-(3-chlorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2430752.png)
![N-[2-(4-acetylpiperazin-1-yl)-1,2-dihydroacenaphthylen-1-yl]benzenesulfonamide](/img/structure/B2430754.png)


![8-(Trifluoromethyl)-3-azabicyclo[3.2.1]octan-8-ol hydrochloride](/img/structure/B2430758.png)
![1-Benzyl-3-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)urea](/img/structure/B2430759.png)

![5-[(Z)-(4-methoxyphenyl)methylidene]-4H-thieno[2,3-b]thiopyran-4(6H)-one](/img/structure/B2430761.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-phenylbenzamide](/img/structure/B2430762.png)
![[4-(But-3-en-1-yl)phenyl]boronic acid](/img/structure/B2430763.png)

![(E)-2-cyano-3-[1-(3,4-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2430766.png)
![4-(tert-butyl)-N-(4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)benzenesulfonamide](/img/structure/B2430768.png)